![molecular formula C28H40O7 B1247961 Andrastin B](/img/structure/B1247961.png)
Andrastin B
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Overview
Description
Andrastin B is a 17-oxo steroid that is andrastin C in which a hydrogen of the methyl group at position 19 has been replaced by a hydroxy group. A farnesyltransferase inhibitor produced by Penicillium roqueforti, a filamentous fungus involved in the ripening of several kinds of blue cheeses. It has a role as an EC 2.5.1.58 (protein farnesyltransferase) inhibitor and a Penicillium metabolite. It is a 5beta steroid, an acetate ester, a 17-oxo steroid, a 15-hydroxy steroid, an enol, a 19-hydroxy steroid, a methyl ester, a meroterpenoid and a primary alcohol. It derives from an andrastin C. It is a conjugate acid of an andrastin B(1-).
Scientific Research Applications
Biosynthesis and Molecular Genetics
- Andrastin A-D, including Andrastin B, are produced by Penicillium species and exhibit inhibitory activity against ras farnesyltransferase, indicating potential as antitumor agents. The genetic and molecular bases for their biosynthesis were explored and successfully reconstituted in a fungal expression host (Matsuda, Awakawa, & Abe, 2013).
Antibacterial Properties
- New andrastin derivatives, including Andrastin B, isolated from Penicillium vulpinum, showed significant antibacterial activity, especially against Bacillus species (Qin et al., 2020).
Presence in Food and Health Implications
- Andrastins, including Andrastin B, were found in European blue cheeses produced by Penicillium roqueforti. Their role as protein farnesyltransferase inhibitors suggests a potential impact on human health (Nielsen, Dalsgaard, Smedsgaard, & Larsen, 2005).
Chemical Synthesis and Structural Analysis
- A study focused on the synthetic construction of the BCD-ring system of andrastins, including Andrastin B, highlighting their unique steroidal structure and potential for pharmaceutical development (Yoshimura, Abe, Ishioka, & Tanino, 2019).
Anticancer Properties
- Andrastins, particularly Andrastin B, have been identified as protein farnesyltransferase inhibitors with potential application as anticancer agents (Ōmura et al., 1996).
Impact on Drug Resistance
- Andrastin A, a close relative of Andrastin B, has shown properties of enhancing drug accumulation and reversing multidrug resistance in cancer cells, indicating potential benefits of andrastins in cancer treatment (Rho et al., 1998).
properties
Product Name |
Andrastin B |
---|---|
Molecular Formula |
C28H40O7 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
methyl (3S,5S,8S,9R,10S,13R,14R)-3-acetyloxy-17-hydroxy-10-(hydroxymethyl)-4,4,8,12,13,16-hexamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate |
InChI |
InChI=1S/C28H40O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13,18-20,29,31H,9-12,14H2,1-8H3/t18-,19-,20+,25+,26+,27+,28-/m1/s1 |
InChI Key |
DZXRNRBENGRMTG-OXILWVMOSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC[C@H]3[C@]2(CC[C@@H](C3(C)C)OC(=O)C)CO)([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C |
Canonical SMILES |
CC1=CC2C(CCC3C2(CCC(C3(C)C)OC(=O)C)CO)(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C |
synonyms |
andrastin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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